7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo-pyrimidine core, which is known for its biological activity and structural versatility.
Mechanism of Action
Target of Action
The compound 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family . TPs have been found to interact with various targets, including enzymes like acetolactate synthase (AHAS) , cyclin-dependent kinase 2 (CDK2) , and others . These targets play crucial roles in various biological processes, including cell division, DNA replication, and metabolic pathways .
Mode of Action
For instance, some TPs inhibit the enzyme AHAS, which is involved in the biosynthesis of branched-chain amino acids . Others have been found to inhibit CDK2, a key regulator of the cell cycle .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it targets AHAS, it would affect the biosynthesis of branched-chain amino acids . If it targets CDK2, it would impact the cell cycle
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of AHAS could lead to a decrease in the levels of branched-chain amino acids . Inhibition of CDK2 could lead to cell cycle arrest . The compound has also shown cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired triazolo-pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-epileptic properties
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Quinazolin-4(3H)-one derivatives
Uniqueness
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These characteristics can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-6-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHOXQWNVTLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196725 | |
Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-62-2 | |
Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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